Azetidin-3-amine dihydrochloride
Overview
Description
Azetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C3H10Cl2N2. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science .
Scientific Research Applications
Azetidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Azetidin-3-amine derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials and polymers with unique properties
Future Directions
Mechanism of Action
Mode of Action
Azetidines, the class of compounds to which azetidin-3-amine dihydrochloride belongs, are known for their reactivity and versatility in synthetic chemistry . They can undergo various transformations leading to functionally decorated heterocyclic compounds .
Biochemical Pathways
Azetidines are known for their ubiquity in natural products and importance in medicinal chemistry . They have potential in peptidomimetic and nucleic acid chemistry .
Result of Action
Given the compound’s potential interactions with various biological targets and its reactivity, it is likely to have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Azetidines, the class of compounds to which it belongs, are known for their reactivity, driven by a considerable ring strain . This makes them excellent candidates for various biochemical reactions .
Cellular Effects
Azetidines have been used in drug discovery, polymerization, and as chiral templates , suggesting they may have significant effects on cellular processes.
Molecular Mechanism
Azetidines are known to undergo various synthetic transformations, leading to functionally decorated heterocyclic compounds . These transformations could potentially influence their interactions with biomolecules and their effects at the molecular level.
Metabolic Pathways
Azetidines are known for their potential in peptidomimetic and nucleic acid chemistry , suggesting they may be involved in significant metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidin-3-amine dihydrochloride typically involves the formation of the azetidine ring followed by amination and subsequent conversion to the dihydrochloride salt. One common method starts with the preparation of N-Boc-azetidin-3-one, which is then subjected to a Horner–Wadsworth–Emmons reaction to yield N-Boc-azetidin-3-ylidene acetate. This intermediate undergoes aza-Michael addition with NH-heterocycles to form the target 3-substituted azetidines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as ring formation, functional group transformations, and purification techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert azetidin-3-amine derivatives to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized azetidines .
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without additional functional groups.
Azetidin-2-one: A lactam derivative of azetidine with a carbonyl group at the second position.
Oxetane: A four-membered ring containing an oxygen atom instead of nitrogen.
Uniqueness: Azetidin-3-amine dihydrochloride is unique due to its specific amine substitution at the third position and its dihydrochloride salt form, which enhances its solubility and stability. This makes it particularly valuable in applications requiring high reactivity and stability .
Properties
IUPAC Name |
azetidin-3-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2.2ClH/c4-3-1-5-2-3;;/h3,5H,1-2,4H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSDLMAZIRAMDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542111 | |
Record name | Azetidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40542111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102065-89-4 | |
Record name | Azetidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40542111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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